![molecular formula C7H10N2O B1423679 4-Cyano-1-formyl-piperidine CAS No. 1176419-76-3](/img/structure/B1423679.png)
4-Cyano-1-formyl-piperidine
Overview
Description
“4-Cyano-1-formyl-piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Piperidines serve as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Pharmaceutical Research
In the dynamic world of pharmaceutical research, 4-Cyano-1-formyl-piperidine shines as a crucial starting material and reagent . Its piperidine backbone, coupled with the strategic placement of the cyano and formyl groups, allows for the synthesis of a diverse array of pharmaceutical compounds .
Synthesis of Piperidine Derivatives
The compound plays a significant role in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Drug Designing
Piperidine-containing compounds, including 4-Cyano-1-formyl-piperidine, represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .
Anticancer Applications
Piperidine derivatives, including 4-Cyano-1-formyl-piperidine, have shown potential in anticancer applications . For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been discovered as a new class of tubulin inhibitors, with compound 179 (GI 50 = 120 μM) known as the most potent anticancer agent to treat prostate cancer .
Inducing Cell Apoptosis
Piperidine derivatives can result in the loss of mitochondrial membrane potential, one of the main factors for inducing apoptosis in proliferative cells . This property could be potentially harnessed in the treatment of various diseases, including cancer .
Biological Activities
Derivatives of pyridine, dihydropyridine, and piperidine, including 4-Cyano-1-formyl-piperidine, are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
Mechanism of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-formylpiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHUTHHICVVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formylpiperidine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.